molecular formula C16H17FN6O2S B2597859 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone CAS No. 690647-11-1

2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone

Cat. No. B2597859
CAS RN: 690647-11-1
M. Wt: 376.41
InChI Key: ZMZZMSAVKOQYGG-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For instance, the amino group might undergo reactions like acylation or alkylation, while the ketone could be involved in reactions such as reduction or condensation .

Scientific Research Applications

Synthesis and Structural Characterization

One study details the synthesis and spectroscopic characterization of a related compound, focusing on its crystal structure analysis through single crystal XRD, thermal stability, and intercontacts using Hirshfeld surfaces computational method. This provides a foundation for understanding the molecular configuration and potential reactivity of such compounds (Govindhan et al., 2017).

Anticancer Activity and Molecular Docking Studies

A notable application involves the creation of a library of novel 5-fluorobenzoisoxazolyl-piperidinyl-1, 2, 3-triazole derivatives synthesized through a click chemistry approach. These compounds were evaluated for their cytotoxicity against cancer cell lines, showing significant activity in some cases. Molecular docking studies were also conducted to understand the interactions with specific proteins, suggesting a potential mechanism for their anticancer effects (Muniyappan et al., 2020).

Antimicrobial and Antifungal Activities

Another research direction involves evaluating the antimicrobial activities of new derivatives starting from isonicotinic acid hydrazide. These studies reveal that the synthesized compounds exhibit good to moderate activity against various bacterial and fungal strains, indicating potential use as antimicrobial agents (Bayrak et al., 2009).

properties

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN6O2S/c17-10-1-2-12-11(7-10)14(22-25-12)9-3-5-23(6-4-9)13(24)8-26-16-19-15(18)20-21-16/h1-2,7,9H,3-6,8H2,(H3,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZZMSAVKOQYGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NOC3=C2C=C(C=C3)F)C(=O)CSC4=NNC(=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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